NNMT Biochemical Inhibition Potency: Ki Comparison Against Lead Bisubstrate Inhibitors II399, II559, and II802
5-Bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide (designated Compound 5b in patent US20250017936) demonstrates a Ki of 650 nM against full-length recombinant human NNMT in a biochemical fluorescence polarization-based competition assay [1]. In the same assay platform, the first-generation cell-potent bisubstrate inhibitor II399 exhibits a Ki of 5.9 nM, representing an approximately 110-fold improvement in binding affinity [2]. The subsequently optimized leads II559 and II802 achieve single-digit nanomolar potency with Ki values of 1.2 nM and 1.6 nM, respectively [3]. This places Compound 5b at the moderate-affinity tier within the bisubstrate inhibitor series, making it suitable as a reference tool compound for benchmarking structure-activity relationships rather than as a high-potency chemical probe.
| Evidence Dimension | NNMT binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 650 nM (Compound 5b, CAS 2034497-46-4) |
| Comparator Or Baseline | II399: Ki = 5.9 nM; II559: Ki = 1.2 nM; II802: Ki = 1.6 nM |
| Quantified Difference | 5b is 110-fold less potent than II399; 542-fold less potent than II559; 406-fold less potent than II802 |
| Conditions | Full-length recombinant human NNMT expressed in E. coli BL21(DE3); fluorescence polarization-based competition assay; pre-incubation for 30 min; nicotinamide used as substrate |
Why This Matters
This quantitative potency differential establishes 5b as a moderate-affinity comparator for SAR studies, enabling researchers to select the appropriate affinity tier—moderate (5b) versus high (II559/II802)—based on whether they require a tool with tractable target engagement or maximal target saturation.
- [1] BindingDB Entry BDBM50627707, CHEMBL5426689. Ki: 650 nM for human NNMT. US20250017936, Compound 5b. Deposited 2024 Dec 19. View Source
- [2] Huang R, Iyamu ID, et al. Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies. ACS Chem Biol. 2024;19(1):89-100. doi:10.1021/acschembio.3c00531. View Source
- [3] Iyamu ID, Zhao T, Huang R. Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. J Med Chem. 2023;66(15):10510-10527. doi:10.1021/acs.jmedchem.3c00632. View Source
